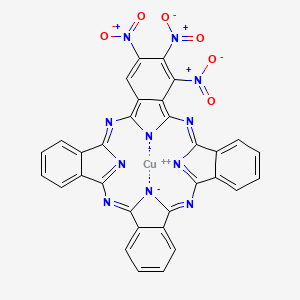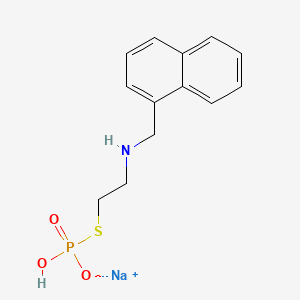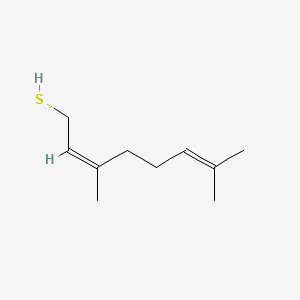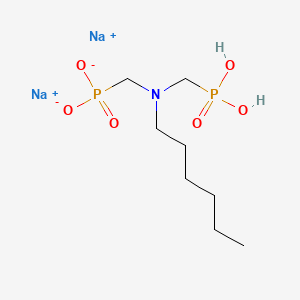
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H19NNa2O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme is as follows:
Hexylamine Reaction: Hexylamine reacts with formaldehyde to form a hexylimino intermediate.
Phosphorous Acid Addition: The hexylimino intermediate is then reacted with phosphorous acid to form the bisphosphonate compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes:
Mixing Reactants: Hexylamine, formaldehyde, and phosphorous acid are mixed in a reactor.
Controlled Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting product is purified through filtration and crystallization to obtain the final compound.
化学反応の分析
Types of Reactions
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.
Substitution: The hexylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Phosphoric acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted bisphosphonates depending on the reagents used.
科学的研究の応用
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonate compounds.
Biology: Studied for its effects on bone metabolism and potential use in treating bone diseases.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related conditions.
Industry: Used in the formulation of bone health supplements and pharmaceuticals.
作用機序
The mechanism of action of disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps to maintain bone density and strength.
類似化合物との比較
Similar Compounds
- Disodium dihydrogen ((2-ethylhexylimino)bis(methylene))bisphosphonate
- Diammonium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- Trisodium hydrogen ((hexylimino)bis(methylene))bisphosphonate
Uniqueness
Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its specific hexylimino group, which imparts distinct chemical properties and biological activity compared to other bisphosphonates. Its ability to inhibit bone resorption makes it particularly valuable in medical applications.
特性
CAS番号 |
94199-75-4 |
|---|---|
分子式 |
C8H19NNa2O6P2 |
分子量 |
333.17 g/mol |
IUPAC名 |
disodium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H21NO6P2.2Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChIキー |
PQUYKULFIJUWQL-UHFFFAOYSA-L |
正規SMILES |
CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


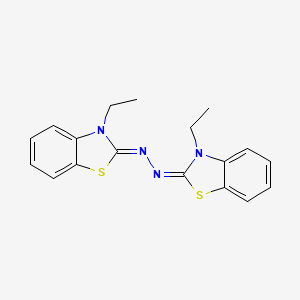

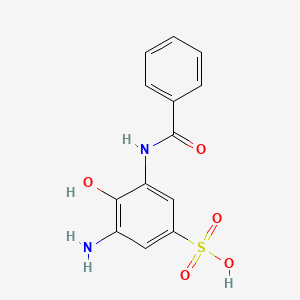
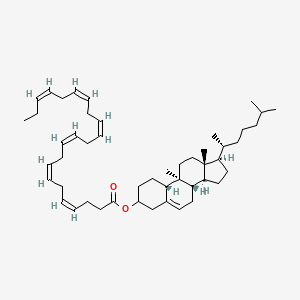
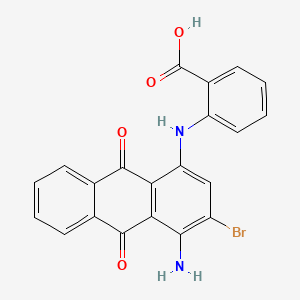
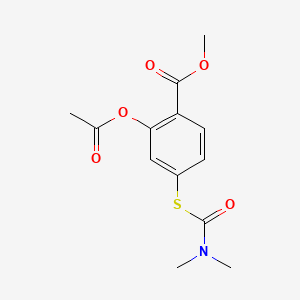
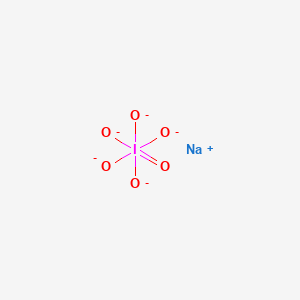
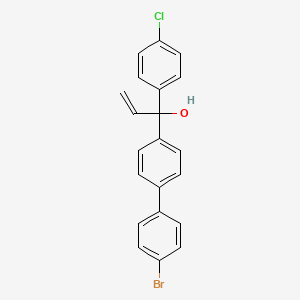
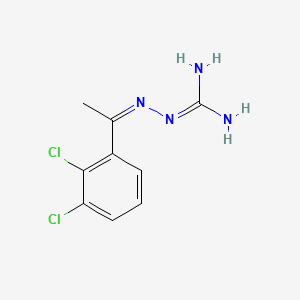
![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
